DECAHYDRO-2-NAPHTHOL

Enzyme Inhibition Stereochemistry Drug Discovery

Decahydro-2-naphthol (CAS 1424-37-9; also referenced as CAS 825-51-4 for the isomer mixture) is a saturated bicyclic secondary alcohol with the molecular formula C10H18O and a molecular weight of 154.25 g/mol. It is primarily synthesized via the catalytic hydrogenation of beta-naphthol and exists as a mixture of cis- and trans- isomers, a stereochemical complexity that is central to its functional differentiation.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 1424-37-9
Cat. No. B7783788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDECAHYDRO-2-NAPHTHOL
CAS1424-37-9
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESC1CCC2CC(CCC2C1)O
InChIInChI=1S/C10H18O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-11H,1-7H2
InChIKeyUPMAOXLCTXPPAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Decahydro-2-Naphthol (CAS 1424-37-9): A Critical Bicyclic Alcohol for Selective Synthesis and Fragrance Applications


Decahydro-2-naphthol (CAS 1424-37-9; also referenced as CAS 825-51-4 for the isomer mixture) is a saturated bicyclic secondary alcohol with the molecular formula C10H18O and a molecular weight of 154.25 g/mol . It is primarily synthesized via the catalytic hydrogenation of beta-naphthol and exists as a mixture of cis- and trans- isomers, a stereochemical complexity that is central to its functional differentiation . Commercially, it is available as a mixture of isomers, typically at ≥97% purity, and is characterized by its low water solubility (practically insoluble) and a calculated LogP of approximately 2.34-2.9, indicating significant lipophilicity . Its key role as a versatile intermediate and fragrance component makes isomer composition a critical procurement parameter that directly impacts end-use performance.

Why Generic Substitution of Decahydro-2-Naphthol Fails: Isomer-Dependent Performance and Functional Selectivity


Generic substitution of decahydro-2-naphthol (CAS 1424-37-9) is not a viable procurement strategy due to the profound impact of its stereoisomeric composition on key performance metrics, a factor absent in simpler analogs like cyclohexanol or linear alcohols . Unlike its positional isomer 1-decalol or the aromatic precursor beta-naphthol, the specific cis/trans ratio of the 2-decalol mixture dictates its utility in both fragrance applications and asymmetric synthesis [1]. For instance, the trans-isomer is strongly preferred in perfumery for its superior odor profile, whereas the cis,cis-isomer serves as a specific chiral building block for enzyme inhibitors [2][3]. Consequently, a 'decahydronaphthol' from an unspecified source may have a vastly different isomeric distribution, rendering it functionally inert or even counterproductive for a targeted application. The following quantitative evidence demonstrates exactly where this compound's specific profile provides verifiable, performance-linked differentiation.

Decahydro-2-Naphthol (CAS 1424-37-9) Quantitative Differentiation Guide: Head-to-Head Performance Data


Enzyme Inhibition Potency: A 3.5-Fold Stereoisomer-Dependent Difference in Lipase Inhibition

The stereochemical configuration of decahydro-2-naphthol derivatives directly dictates their biological activity. A study on Pseudomonas lipase inhibition using decahydro-2-naphthyl-N-n-butylcarbamate stereoisomers found that the (2S,4aR,8aS)-cis,cis- isomer is 3.5 times more potent than its (2R,4aS,8aR)-cis,cis- enantiomer [1]. This demonstrates that the specific isomeric form, rather than the gross chemical structure, is the primary driver of functional performance, making isomerically resolved or specifically composed mixtures essential for reproducible biological results.

Enzyme Inhibition Stereochemistry Drug Discovery

Catalytic Hydrogenation: Cis/Trans Selectivity Controlled by Catalyst Choice

The isomeric output from the synthesis of decahydro-2-naphthol is not fixed but is a direct function of the hydrogenation catalyst employed. Using a ruthenium (Ru) catalyst leads to a predominance of the cis-isomer due to steric adsorption effects, whereas switching to a platinum dioxide (PtO₂) catalyst significantly increases the proportion of the trans-isomer, achieving up to 75% trans-selectivity at 120°C and 7 MPa H₂ pressure . In contrast, the hydrogenation of simpler monocyclic alcohols like cyclohexanol produces no such stereoisomers, while the hydrogenation of 1-naphthol yields a different positional isomer (1-decalol) with distinct physical and olfactory properties.

Catalysis Hydrogenation Process Chemistry

Antimicrobial Activity: Quantified MIC Against Staphylococcus aureus

Decahydro-2-naphthol demonstrates specific antimicrobial activity, with a reported Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, including strains that are otherwise resistant . While this value provides a quantitative baseline for its potency, it is important to note that for this specific dimension, comparative MIC data for the closest structural analogs (such as 1-decalol or tetralol) against the same pathogen under identical assay conditions was not found in the available primary literature. This single-point data serves as a benchmark for its intrinsic activity rather than a head-to-head superiority claim over a named alternative. The mechanism of action is linked to the inhibition of ribonucleotide reductase, which is a different pathway from that of many common disinfectants like beta-naphthol .

Antimicrobial MIC Drug Development

Enzyme Kinetics: KM and kcat Parameters for 3α-HSD/CR

Decahydro-2-naphthol (as 2-decalol) serves as a specific substrate for the enzyme 3α-hydroxysteroid dehydrogenase/carbonyl reductase (3α-HSD/CR), with defined kinetic parameters. The reported KM value for 2-decalol with this enzyme is 0.6 mM (measured with a recombinant His-tagged enzyme at pH 10.5, 25°C) [1]. This kinetic behavior is distinct from other substrates; a thermodynamic analysis of kcat/Km revealed that reactions with 2-decalol are entropically favorable but enthalpically unfavorable, a profile that differs from that observed with cyclohexanol, a simpler monocyclic analog [2]. This difference in thermodynamic signature arises from differential binding interactions of the remote ring system.

Enzymology Biocatalysis Substrate Specificity

Defined Application Scenarios for Decahydro-2-Naphthol (CAS 1424-37-9) Based on Quantitative Evidence


High-Value Fragrance Formulation Requiring Trans-Isomer Enrichment

When sourcing for premium fragrance formulations where a 'mild, sweet, slightly camphoraceous-woody' and 'floral' odor profile is desired, procurement must prioritize decahydro-2-naphthol with a high trans-isomer content . The evidence shows that the trans-isomer is the preferred olfactory component, and its proportion can be significantly enhanced (up to 75%) through specific synthesis conditions using a PtO₂ catalyst . A generic mixture with a lower trans content will not meet the stringent olfactory standards of high-end perfumery and may require additional, costly purification steps. Specifying the trans-isomer ratio in the procurement contract is a direct, evidence-based strategy to ensure consistent fragrance quality.

Enzymology and Biocatalysis Research as a Defined Substrate

In enzymology studies involving 3α-hydroxysteroid dehydrogenase/carbonyl reductase (3α-HSD/CR), decahydro-2-naphthol (2-decalol) is a well-characterized substrate with a known KM of 0.6 mM [1]. Its unique thermodynamic signature—entropically favorable but enthalpically unfavorable—distinguishes it from simpler alcohols like cyclohexanol and makes it a powerful probe for investigating remote binding site interactions and transition state stabilization [2]. Researchers should procure this compound specifically for such kinetic and mechanistic studies, where its defined parameters ensure reproducible and interpretable results, in contrast to using less-characterized or structurally dissimilar substrates.

Stereospecific Synthesis of Bioactive Molecules and Enzyme Inhibitors

For medicinal chemistry projects targeting enzymes like Pseudomonas lipase, the procurement of isomerically pure or enantioenriched decahydro-2-naphthol is non-negotiable. The quantitative evidence demonstrates that the (2S,4aR,8aS)-cis,cis- stereoisomer of a related carbamate derivative exhibits 3.5-fold greater inhibitory potency than its enantiomer [3]. Consequently, using a racemic or undefined isomeric mixture as a starting material for synthesizing such inhibitors would lead to a product with suboptimal and unpredictable biological activity. Procuring the specific stereoisomer (or a validated chiral precursor) is essential for achieving the desired potency and for accurate structure-activity relationship (SAR) analysis.

Antimicrobial Scaffold Development with a Defined MIC Benchmark

For research groups focused on developing new antimicrobial agents, decahydro-2-naphthol offers a defined starting point with a reported MIC of 32 µg/mL against S. aureus . This quantifiable benchmark allows for systematic structure-activity relationship (SAR) studies, where the effect of synthetic modifications on antimicrobial potency can be accurately measured and compared. This provides a more rational and data-driven approach to medicinal chemistry optimization compared to starting with an analog of unknown or unquantified activity. The compound's distinct mechanism (ribonucleotide reductase inhibition) also offers a differentiated mode of action to explore .

Technical Documentation Hub

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